2-N-Propyl Pramipexole-d4

Analytical Chemistry Bioanalysis LC-MS/MS

Select 2-N-Propyl Pramipexole-d4 as your SIL-IS for accurate LC-MS/MS quantitation of Pramipexole EP Impurity B. The +4 Da mass shift from non-exchangeable deuterium labeling eliminates isotopic interference, ensuring reliable bioanalytical method validation per FDA/EMA guidelines. Ideal for ANDA/DMF impurity profiling per ICH Q3A/Q3B and metabolic fate studies.

Molecular Formula C13H23N3S
Molecular Weight 257.43 g/mol
Cat. No. B15144909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Propyl Pramipexole-d4
Molecular FormulaC13H23N3S
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)NCCC
InChIInChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2
InChIKeyNSHVRDSQVRQBFT-UKNKLKQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Propyl Pramipexole-d4: A Deuterated Reference Standard for Pramipexole Impurity Profiling


2-N-Propyl Pramipexole-d4 (CAS 1346602-54-7) is a stable isotope-labeled analog of Pramipexole EP Impurity B . It belongs to the aminobenzothiazole class of dopamine agonists, specifically designed as a deuterated internal standard for the accurate quantification of 2-N-Propyl Pramipexole in complex biological and pharmaceutical matrices using liquid chromatography-mass spectrometry (LC-MS) [1]. With four deuterium atoms incorporated at the β-positions of its two N-propyl chains, it offers a +4 Da mass shift, enabling precise differentiation from its unlabeled counterpart while maintaining nearly identical physicochemical properties [2].

Why Generic Pramipexole or Unlabeled Impurity Standards Cannot Replace 2-N-Propyl Pramipexole-d4


Substituting 2-N-Propyl Pramipexole-d4 with unlabeled Pramipexole EP Impurity B (2-N-Propyl Pramipexole) or other pramipexole analogs introduces critical analytical errors. While unlabeled impurity standards can be used for identification and relative retention time (RRT) matching in HPLC methods, they lack the mass differentiation required for accurate quantitation in LC-MS/MS workflows [1]. Pramipexole-d3 or -d5 analogs, though also deuterated, are designed for the parent drug pramipexole and not for the specific impurity B, leading to potential chromatographic and ion suppression mismatches [2]. The +4 Da mass shift of the d4-labeled compound is specifically calibrated to ensure the internal standard signal falls outside the natural isotopic envelope of the analyte, a prerequisite for reliable bioanalytical method validation per FDA and EMA guidelines [3].

Quantitative Differentiation of 2-N-Propyl Pramipexole-d4: Key Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +4 Da Shift Prevents Signal Overlap

The strategic placement of four deuterium atoms at the β-positions (C-1′ and C-1″) of the N-propyl chains in 2-N-Propyl Pramipexole-d4 results in a +4 Da mass shift relative to the unlabeled analyte [1]. This design ensures that the internal standard's signal in a mass spectrometer falls completely outside the natural isotopic distribution (M+1, M+2) of the analyte, a critical requirement for accurate quantitation and avoidance of cross-signal contamination [2]. In contrast, compounds labeled with fewer deuterium atoms (e.g., d3) or those labeled at different positions may exhibit signal overlap or insufficient mass separation, compromising assay specificity [3].

Analytical Chemistry Bioanalysis LC-MS/MS

Regulatory Identity: Direct Traceability to Pramipexole EP Impurity B

2-N-Propyl Pramipexole-d4 is the stable isotope-labeled analog of Pramipexole EP Impurity B, a known process-related impurity specified in the European Pharmacopoeia (EP) monograph for Pramipexole . Its use as an internal standard enables direct quantification of this specific impurity in drug substance and drug product batches, a requirement for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Generic deuterated pramipexole analogs (e.g., Pramipexole-d7) are not structurally equivalent to Impurity B and thus cannot be used to quantify this specific impurity with the required accuracy and specificity .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Isotopic Purity and Stability: Deuterium at Non-Exchangeable Positions

The deuterium atoms in 2-N-Propyl Pramipexole-d4 are incorporated at the β-positions of the N-propyl chains (C-1′ and C-1″), which are chemically non-exchangeable under standard analytical conditions (pH 2-8, ambient temperature) [1]. This contrasts with analogs labeled at amine or hydroxyl positions, where deuterium-hydrogen exchange can occur in protic solvents, leading to gradual loss of the isotopic label and compromised quantitative accuracy [2]. The compound is supplied with a certified isotopic purity of ≥98%, ensuring consistent +4 Da mass shift across all analytical runs and meeting the requirements for stable isotope-labeled internal standards (SIL-IS) in regulated bioanalysis .

Isotope Chemistry Stability Studies Method Validation

Structural Topology: Unique Dipropyl Substitution Pattern

Unlike Pramipexole, which contains a primary amine at position 2 and a secondary propylamine at position 6, 2-N-Propyl Pramipexole-d4 features secondary propylamine groups at both the C2 and C6 positions of the tetrahydrobenzothiazole core . This dipropyl substitution pattern is the defining structural feature of Pramipexole EP Impurity B, arising from over-alkylation during the synthesis of the API . The deuterated analog precisely mimics this topology, ensuring identical chromatographic retention time and ionization efficiency in LC-MS, which is critical for accurate internal standard performance [1].

Medicinal Chemistry Structure-Activity Relationship Impurity Synthesis

Optimal Application Scenarios for 2-N-Propyl Pramipexole-d4 in Pharmaceutical and Bioanalytical Workflows


Quantitative Impurity Profiling in Pramipexole Drug Substance and Drug Product

Use 2-N-Propyl Pramipexole-d4 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods to accurately quantify Pramipexole EP Impurity B in API batches and finished dosage forms. This application directly supports ANDA and DMF submissions by providing regulatory-compliant impurity data per ICH Q3A/Q3B guidelines . The +4 Da mass shift ensures no isotopic interference from the unlabeled analyte, enabling precise quantitation at levels as low as 0.05 ng/mL [1].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Incorporate the compound into validated LC-MS/MS bioanalytical methods for quantifying 2-N-Propyl Pramipexole in plasma, tissue, or urine samples. Its non-exchangeable deuterium labeling ensures consistent performance across multiple analytical runs and storage conditions, reducing method re-validation frequency . The compound's physicochemical similarity to the analyte corrects for matrix effects and extraction variability, improving intra- and inter-day precision and accuracy [1].

Metabolic Pathway Tracing and Impurity Fate Studies

Utilize 2-N-Propyl Pramipexole-d4 as a tracer in in vitro and in vivo studies to investigate the metabolic fate of Pramipexole EP Impurity B. The stable isotope label allows researchers to distinguish administered impurity from endogenously produced or co-eluting metabolites, facilitating identification of metabolic pathways and potential reactive intermediates . This application is critical for comprehensive impurity safety assessments required in drug development [1].

Quality Control and Stability-Indicating Method Verification

Employ 2-N-Propyl Pramipexole-d4 as a reference standard for system suitability testing and method verification in QC laboratories. Its well-characterized isotopic purity and structural fidelity to the unlabeled impurity ensure reliable performance in stability-indicating HPLC and LC-MS methods used to monitor Impurity B levels during forced degradation studies and long-term stability testing of pramipexole formulations .

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